molecular formula C11H15BO4 B8393348 5-(4-Boronophenyl)pentanoic acid

5-(4-Boronophenyl)pentanoic acid

Cat. No.: B8393348
M. Wt: 222.05 g/mol
InChI Key: IYPRPLFWCOIXJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Boronophenyl)pentanoic acid is a boronic acid-functionalized pentanoic acid derivative characterized by a phenyl ring substituted with a boronic acid group at the para position, attached to a pentanoic acid chain. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, making this compound valuable in organic synthesis and materials science . Its structure enables applications in drug design, where boronic acid groups can act as enzyme inhibitors (e.g., proteasome inhibitors) or targeting moieties .

Properties

Molecular Formula

C11H15BO4

Molecular Weight

222.05 g/mol

IUPAC Name

5-(4-boronophenyl)pentanoic acid

InChI

InChI=1S/C11H15BO4/c13-11(14)4-2-1-3-9-5-7-10(8-6-9)12(15)16/h5-8,15-16H,1-4H2,(H,13,14)

InChI Key

IYPRPLFWCOIXJA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CCCCC(=O)O)(O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, molecular weights, CAS numbers, and applications:

Compound Name Substituent/Modification Molecular Weight CAS Number Key Properties/Applications References
5-(4-Boronophenyl)pentanoic acid 4-Boronophenyl ~209.9 (calc.) 1072946-56-5* Suzuki coupling, drug design (boron-mediated targeting)
5-(3-Boronophenyl)pentanoic acid 3-Boronophenyl ~209.9 (calc.) 1072946-56-5 Isomer with altered steric/electronic effects; similar reactivity in cross-coupling
5-(4-Methoxyphenyl)pentanoic acid 4-Methoxyphenyl 208.25 7508-04-5 Enhanced lipophilicity; potential intermediate in pharmaceuticals
5-(4-Chlorophenoxy)pentanoic acid 4-Chlorophenoxy 228.68 110732-06-4 Chlorine enhances stability; used in agrochemicals or as a synthetic intermediate
5-(4-Fluorophenyl)-5-oxopentanoic acid 4-Fluorophenyl + ketone 210.2 149437-76-3 Ketone group introduces electrophilicity; potential use in bioactive molecule synthesis
5-Amino-4-(4-chlorophenyl)pentanoic acid 4-Chlorophenyl + amino group 229.7 N/A GABA receptor homologue; weak GABAB receptor binding (IC50 = 7.4 µM)
5-[N-(1'-Phenylcyclohexyl)amino]pentanoic acid Phenylcyclohexylamino group 301.4 N/A Antibody generation for PCP receptor studies; high affinity (Kd = 1.9–51.6 nM)

*Note: CAS 1072946-56-5 is listed for 5-(3-boronophenyl)pentanoic acid in , but the 4-boronophenyl isomer may share similar synthetic utility.

Functional and Pharmacological Differences

  • Boronic Acid vs. Halogenated Derivatives: The boronic acid group in this compound facilitates covalent interactions with biological targets (e.g., serine proteases) and participation in cross-coupling reactions . In contrast, halogenated analogs like 5-(4-fluorophenyl)-5-oxopentanoic acid exhibit electron-withdrawing effects, altering electronic properties for drug metabolism or binding . Chlorophenoxy derivatives (e.g., 5-(4-chlorophenoxy)pentanoic acid) are more stable under physiological conditions, making them suitable for prolonged biological activity .
  • Amino-Modified Analogues: Baclofen homologues (e.g., 5-amino-4-(4-chlorophenyl)pentanoic acid) show reduced GABAB receptor affinity compared to baclofen (IC50 = 0.14 µM vs. 7.4 µM), highlighting the sensitivity of receptor binding to chain length and substituent position .
  • Ketone-Containing Derivatives: The ketone group in 5-(4-fluorophenyl)-5-oxopentanoic acid introduces a reactive site for further functionalization (e.g., hydrazone formation) in prodrug design .

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